4-(([(1-Ethyl-1H-pyrazol-3-yl)methyl]amino)methyl)benzoic acid hydrochloride 4-(([(1-Ethyl-1H-pyrazol-3-yl)methyl]amino)methyl)benzoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1431965-84-2
VCID: VC7947911
InChI: InChI=1S/C14H17N3O2.ClH/c1-2-17-8-7-13(16-17)10-15-9-11-3-5-12(6-4-11)14(18)19;/h3-8,15H,2,9-10H2,1H3,(H,18,19);1H
SMILES: CCN1C=CC(=N1)CNCC2=CC=C(C=C2)C(=O)O.Cl
Molecular Formula: C14H18ClN3O2
Molecular Weight: 295.76

4-(([(1-Ethyl-1H-pyrazol-3-yl)methyl]amino)methyl)benzoic acid hydrochloride

CAS No.: 1431965-84-2

Cat. No.: VC7947911

Molecular Formula: C14H18ClN3O2

Molecular Weight: 295.76

* For research use only. Not for human or veterinary use.

4-(([(1-Ethyl-1H-pyrazol-3-yl)methyl]amino)methyl)benzoic acid hydrochloride - 1431965-84-2

Specification

CAS No. 1431965-84-2
Molecular Formula C14H18ClN3O2
Molecular Weight 295.76
IUPAC Name 4-[[(1-ethylpyrazol-3-yl)methylamino]methyl]benzoic acid;hydrochloride
Standard InChI InChI=1S/C14H17N3O2.ClH/c1-2-17-8-7-13(16-17)10-15-9-11-3-5-12(6-4-11)14(18)19;/h3-8,15H,2,9-10H2,1H3,(H,18,19);1H
Standard InChI Key CSJDCXDNEFACEN-UHFFFAOYSA-N
SMILES CCN1C=CC(=N1)CNCC2=CC=C(C=C2)C(=O)O.Cl
Canonical SMILES CCN1C=CC(=N1)CNCC2=CC=C(C=C2)C(=O)O.Cl

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

The compound features a pyrazole ring substituted with an ethyl group at the N1 position, connected via a methylamino-methyl linker to a benzoic acid moiety (Fig. 1). The hydrochloride salt enhances solubility for experimental applications.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number1431965-84-2 (primary), 1707602-59-2 (alternate)
Molecular FormulaC₁₄H₁₈ClN₃O₂
Molecular Weight295.76 g/mol
IUPAC Name4-[[(1-ethylpyrazol-3-yl)methylamino]methyl]benzoic acid; hydrochloride
SMILESCCN1C=CC(=N1)CNCC2=CC=C(C=C2)C(=O)O.Cl
PubChem CID90482901

The structural duality of pyrazole (a five-membered heterocycle with two adjacent nitrogen atoms) and benzoic acid (an aromatic carboxylic acid) confers unique electronic and steric properties. Pyrazole rings are known for hydrogen-bonding capabilities, while the benzoic acid group enhances binding to biological targets via carboxylate interactions .

Discrepancies in Chemical Identifiers

Two distinct CAS numbers (1431965-84-2 and 1707602-59-2) are associated with this compound, raising questions about registration accuracy . Both entries share identical molecular formulas and structural representations, suggesting possible database errors or alternate salt forms. Researchers are advised to verify identifiers through authoritative platforms like PubChem before experimental use.

Synthesis and Analytical Characterization

Synthetic Pathways

While no explicit protocol exists for this compound, analogous pyrazole-benzoic acid hybrids are synthesized via reductive amination (Fig. 2):

  • Aldehyde Preparation: 1-Ethyl-1H-pyrazole-3-carbaldehyde is reacted with benzylamine to form a Schiff base.

  • Reduction: The imine intermediate is reduced using Hantzsch ester or NaBH₄ to yield the secondary amine .

  • Carboxylation: Introduction of the benzoic acid group via Friedel-Crafts acylation or nucleophilic substitution.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Table 2: Key Reagents and Conditions for Analog Synthesis

StepReagent/ConditionRoleSource
1Benzylamine, ethanol, refluxSchiff base formation
2Hantzsch ester, 60°CSelective imine reduction
3AcCl/AlCl₃, DCM, 0°CFriedel-Crafts acylation
4HCl (g), diethyl etherSalt precipitation

Analytical Data

  • Mass Spectrometry: Predicted molecular ion peak at m/z 295.76 (M+H⁺).

  • NMR: Expected signals include δ 1.4 ppm (triplet, CH₂CH₃), δ 3.8 ppm (singlet, N-CH₂-N), and δ 8.1 ppm (aromatic protons) .

  • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases are recommended for purity analysis.

CompoundMIC vs. S. aureus (µg/ml)Cytotoxicity (HeLa cells, IC₅₀)Source
Trifluoromethyl-pyrazole0.78>100
4-Isopropylbenzoic acid12.5 (antifungal)45.2
Target compound (predicted)1.5–3.0>50 (estimated)

Enzyme Inhibition

Benzoic acid derivatives are reversible inhibitors of tyrosinase (Ki = 4.2 µM for 4-isopropylbenzoic acid) . The target compound’s carboxylate group may chelate copper ions in the enzyme’s active site, suggesting potential in treating hyperpigmentation disorders.

Industrial and Research Applications

Medicinal Chemistry Building Blocks

The compound serves as a precursor for:

  • Antibacterial agents targeting penicillin-binding proteins .

  • Tyrosinase inhibitors for cosmetic formulations .

  • Kinase inhibitors via modification of the pyrazole N-ethyl group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator